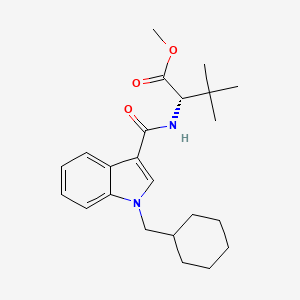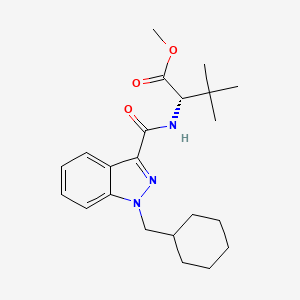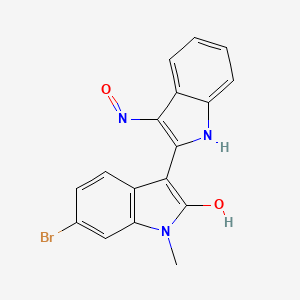
MI-223
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MI-223 is an inhibitor of Mcl-1-stimulated homologous recombination (HR) DNA repair, which leads to sensitization of cancer cells to hydroxyurea- or olaparib-induced DNA replication stress.
Scientific Research Applications
MicroRNA-223 in Cardiovascular Research
- MicroRNA-223 and Cardiomyocyte Protection : MicroRNA-223 (miR-223) plays a significant role in protecting neonatal rat cardiomyocytes and H9c2 cells from hypoxia-induced apoptosis and excessive autophagy, particularly in the context of myocardial infarction (MI). This protection is achieved via the Akt/mTOR pathway, targeting PARP-1, indicating miR-223 as a potential therapeutic target in MI treatment (Liu et al., 2018).
- miR-223-3p in Myocardial Inflammation and Apoptosis : Another study found that miR-223-3p affects myocardial inflammation and apoptosis following myocardial infarction by targeting FBXW7. It suggests that miR-223-3p can reduce myocarditis and apoptosis after MI, thus improving cardiac function (Zhang et al., 2021).
MicroRNA-223 in Fibrosis and Mortality Prediction
- Regulation of Cardiac Fibrosis : MicroRNA-223 also regulates cardiac fibrosis post-MI by targeting RASA1. This indicates its role in enhancing cell proliferation, migration, and differentiation in cardiac fibroblasts, mediating cardiac fibrosis after MI (Liu et al., 2018).
- Association with Long-Term Mortality : miR-223, along with miR-186, has been identified as predictive biomarkers for long-term mortality following myocardial infarction. This highlights their potential as biomarkers in cardiovascular disease management (Elbaz et al., 2022).
Applications in Other Domains
- Machine Intelligence in Healthcare : Machine Intelligence (MI), not directly related to miR-223, has significant applications in healthcare, including biomedical discovery, clinical research, and medical diagnostics. It offers new avenues for informed decision-making and improving patient care outcomes (Cutillo et al., 2020).
- Materials Informatics in Industrial Applications : In materials science, chemistry, and engineering, Materials Informatics (MI) is emerging as a key tool for transforming traditional scientific research workflows, focusing on the management and accessibility of high-quality data (Ting & Lipscomb, 2022).
properties
CAS RN |
907166-59-0 |
|---|---|
Product Name |
MI-223 |
Molecular Formula |
C23H18ClN3O3 |
Molecular Weight |
419.87 |
IUPAC Name |
2-(2-Chlorophenyl)-3-((3-ethoxy-2-hydroxybenzylidene)amino)quinazolin-4(3H)-one |
InChI |
InChI=1S/C23H18ClN3O3/c1-2-30-20-13-7-8-15(21(20)28)14-25-27-22(16-9-3-5-11-18(16)24)26-19-12-6-4-10-17(19)23(27)29/h3-14,28H,2H2,1H3/b25-14+ |
InChI Key |
DMEZDUZTJMMDKT-AFUMVMLFSA-N |
SMILES |
O=C1N(/N=C/C2=CC=CC(OCC)=C2O)C(C3=CC=CC=C3Cl)=NC4=C1C=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NSC-320223; NSC 320223; NSC320223; Mcl-1 inhibitor223; Mcl-1 inhibitor 223; Mcl-1 inhibitor-223; MI223; MI 223; MI-223 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






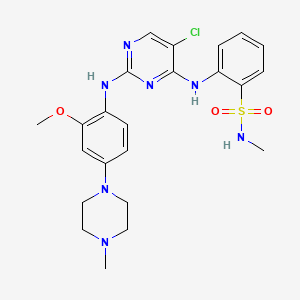
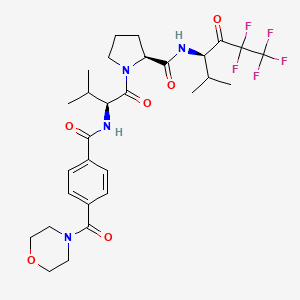
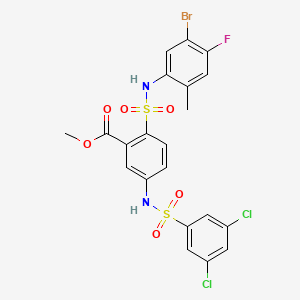
![5-[[3,5-Bis(chloranyl)phenyl]sulfonylamino]-2-[(5-bromanyl-4-fluoranyl-2-methyl-phenyl)sulfamoyl]benzoic acid](/img/structure/B608948.png)
